2-Heptanoyl-succinic acid diethyl ester
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Overview
Description
2-Heptanoyl-succinic acid diethyl ester is an organic compound with the molecular formula C15H26O5 It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the methylene groups is substituted with a heptanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptanoyl-succinic acid diethyl ester can be synthesized through the esterification of succinic acid with ethanol in the presence of a catalyst. The reaction typically involves heating succinic acid with ethanol and a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. The heptanoyl group can be introduced through a subsequent reaction with heptanoyl chloride in the presence of a base, such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scaleThe reaction conditions are optimized to maximize yield and purity, often involving the use of advanced distillation techniques to separate the desired product from by-products .
Chemical Reactions Analysis
Types of Reactions
2-Heptanoyl-succinic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides
Scientific Research Applications
2-Heptanoyl-succinic acid diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing .
Mechanism of Action
The mechanism of action of 2-Heptanoyl-succinic acid diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release succinic acid and ethanol, which can participate in metabolic pathways. The heptanoyl group can interact with lipid membranes, affecting their fluidity and function. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: A simpler ester of succinic acid without the heptanoyl group.
Diethyl malonate: An ester of malonic acid, used in similar synthetic applications.
Ethyl acetoacetate: An ester of acetoacetic acid, commonly used in organic synthesis.
Uniqueness
2-Heptanoyl-succinic acid diethyl ester is unique due to the presence of the heptanoyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
73642-76-9 |
---|---|
Molecular Formula |
C15H26O5 |
Molecular Weight |
286.36 g/mol |
IUPAC Name |
diethyl 2-heptanoylbutanedioate |
InChI |
InChI=1S/C15H26O5/c1-4-7-8-9-10-13(16)12(15(18)20-6-3)11-14(17)19-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
NKNFGGHGGJYCQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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